molecular formula C19H20N2O2S3 B2727674 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 898407-90-4

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2727674
CAS No.: 898407-90-4
M. Wt: 404.56
InChI Key: UVZAULDZTYYZTR-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is an intriguing chemical compound notable for its complex structure and diverse reactivity. This compound falls within the class of sulfonamides and features multiple functional groups including thiophene rings, making it relevant for various chemical, biological, and medicinal applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide can be achieved through multi-step organic synthesis. Typically, the preparation involves:

  • Formation of 3,4-dihydroisoquinolin-2(1H)-yl intermediate: This is prepared through a Pictet-Spengler reaction involving a suitable amine and an aldehyde.

  • Addition of thiophene-2-yl group: The thiophene moiety is introduced via a Suzuki coupling reaction, which uses palladium as a catalyst.

  • Sulfonamide formation: Finally, the sulfonyl chloride is reacted with the amine group to form the sulfonamide bond under mild conditions, often using a base such as triethylamine.

Industrial Production Methods

For industrial production, optimization of the reaction conditions is critical to maximize yield and purity. The process typically involves:

  • Catalysts and solvents: Use of high-purity catalysts and solvents to ensure consistency.

  • Reaction monitoring: Implementation of real-time analytical techniques like HPLC (High-Performance Liquid Chromatography) to monitor the progress of the reaction and ensure quality control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

  • Reduction: Reductive conditions can target the nitro group to form amines.

  • Substitution: The thiophene rings facilitate electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

  • Sulfoxides and sulfones: From oxidation reactions.

  • Amines: From reduction reactions.

  • Substituted thiophene derivatives: From substitution reactions.

Scientific Research Applications

This compound has a wide range of applications across various fields:

  • Chemistry: Used as a precursor for synthesizing more complex molecules.

  • Biology: Potential use in studying enzyme interactions due to its sulfonamide group.

  • Medicine: Investigated for its potential as a drug candidate, particularly in the areas of antimicrobial and anticancer research.

  • Industry: Possible use in materials science for the development of novel polymers and conductive materials.

Mechanism of Action

Effects and Molecular Targets

The exact mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide varies based on its application, but generally:

  • Binding to enzymes: The sulfonamide group mimics the structure of natural substrates, enabling the compound to inhibit specific enzymes.

  • Pathway modulation: The compound can modulate pathways involved in cell proliferation and apoptosis, making it relevant in cancer research.

Comparison with Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is unique compared to other sulfonamides due to its:

  • Structural complexity: The combination of dihydroisoquinoline and thiophene rings is uncommon.

  • Reactivity: Its multiple functional groups enable a wide range of chemical reactions.

Similar Compounds

  • Sulfanilamide: A simpler sulfonamide with broad antimicrobial properties.

  • Tolbutamide: Another sulfonamide used as an antidiabetic drug.

  • Sulfathiazole: Known for its use as an antibiotic.

This compound holds significant promise in various fields due to its complex structure and versatile reactivity, making it a subject of ongoing scientific investigation.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S3/c22-26(23,19-8-4-12-25-19)20-13-17(18-7-3-11-24-18)21-10-9-15-5-1-2-6-16(15)14-21/h1-8,11-12,17,20H,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZAULDZTYYZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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